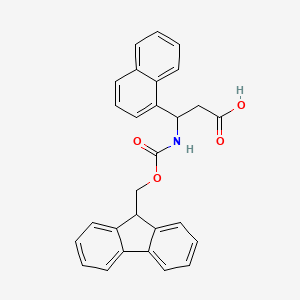

Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHVLHLQDDNYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a key building block in modern peptide chemistry. This non-proteinogenic β-amino acid is increasingly utilized in the design of novel peptides and peptidomimetics with unique structural and biological properties. Its bulky naphthyl side chain can induce specific secondary structures and enhance binding affinities, making it a valuable tool in drug development, particularly in the fields of oncology and neurology.[1] This document details the physicochemical properties, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a racemic mixture of the (R) and (S) enantiomers. The properties of the racemate and the individual stereoisomers are crucial for their respective applications, with enantiomerically pure forms being essential for the synthesis of stereochemically defined bioactive peptides.

| Property | Fmoc-(R,S)-form | Fmoc-(R)-form | Fmoc-(S)-form |

| CAS Number | 269078-77-5 | 511272-47-2 | 507472-10-8 |

| Synonyms | Fmoc-DL-β-Ala-(1-naphthyl)-OH | Fmoc-D-β-Ala-(1-naphthyl)-OH | Fmoc-L-β-Ala-(1-naphthyl)-OH |

| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.5 g/mol | 437.49 g/mol | 437.49 g/mol |

| Appearance | White powder | White solid | White to off-white powder |

| Purity | ≥ 98% (HPLC) | ≥ 99.5% (Chiral HPLC) | ≥ 99% (HPLC) |

| Storage Conditions | 0-8 °C | 0 - 8 °C | 0 - 8 °C |

Synthesis of the Core Amino Acid

The synthesis of the β-amino acid core, 3-amino-3-(1-naphthyl)propionic acid, can be achieved through a one-pot, three-component reaction. This method involves the condensation of an arylaldehyde (1-naphthaldehyde), malonic acid, and a source of ammonia (ammonium acetate).[2]

Experimental Protocol: Synthesis of 3-amino-3-(1-naphthyl)propionic acid

-

Reaction Setup : In a round-bottom flask, dissolve 1-naphthaldehyde and malonic acid in a suitable solvent such as ethanol.

-

Addition of Reagents : Add ammonium acetate to the solution. The ammonium acetate serves as the ammonia source for the amino group.

-

Reaction Conditions : Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification : Collect the precipitate by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum. Further purification can be achieved by recrystallization.

Fmoc Protection

For use in solid-phase peptide synthesis, the amino group of the synthesized β-amino acid must be protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is ideal for this purpose as it is stable to the acidic conditions used for side-chain deprotection but is easily removed by a mild base, typically piperidine.[3]

Experimental Protocol: Fmoc Protection

-

Dissolution : Suspend 3-amino-3-(1-naphthyl)propionic acid in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

-

Addition of Fmoc Reagent : Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an organic solvent like dioxane or acetone to the aqueous mixture with vigorous stirring.

-

Reaction : Allow the reaction to proceed at room temperature for several hours or overnight. Maintain a basic pH throughout the reaction.

-

Work-up : Once the reaction is complete, wash the mixture with a non-polar solvent like diethyl ether to remove unreacted Fmoc reagent.

-

Acidification and Extraction : Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of 2-3. The Fmoc-protected amino acid will precipitate.

-

Isolation : Collect the solid product by filtration, wash thoroughly with water, and dry under a vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS.[1] The standard SPPS cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3]

The key steps in a single cycle of SPPS are:

-

Fmoc Deprotection : Removal of the N-terminal Fmoc group from the resin-bound peptide.

-

Washing : Removal of the deprotection reagent and by-products.

-

Amino Acid Coupling : Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent coupling to the newly freed N-terminal amine of the peptide chain.

-

Washing : Removal of excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Experimental Protocol: General SPPS Cycle

-

Resin Preparation : Swell the appropriate resin (e.g., Rink amide for peptide amides, Wang resin for peptide acids) in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.[4]

-

Fmoc Deprotection : Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-20 minutes. Drain and repeat this step once to ensure complete deprotection.[3][4]

-

Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling :

-

In a separate vessel, dissolve the incoming Fmoc-amino acid (e.g., this compound, 3-5 equivalents relative to resin loading), an activating agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add this activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test like the Kaiser test.[5]

-

-

Washing : After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).

-

Cycle Repetition : Repeat steps 2-5 for each amino acid in the desired peptide sequence.

-

Final Cleavage : After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the resin using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains. The crude peptide is then precipitated, purified (usually by RP-HPLC), and characterized.[5]

The incorporation of this compound can enhance the hydrophobic interactions and stability of the resulting peptides, making it a powerful tool for developing novel bioactive peptides and pharmaceuticals.[6]

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]

Synthesis of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and efficient synthetic route for Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a valuable building block in peptide synthesis and drug discovery. The presence of the naphthyl group can enhance the hydrophobic interactions of peptides, making this compound particularly useful for developing novel therapeutics.[1] This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the core β-amino acid, (R,S)-3-amino-3-(1-naphthyl)propionic acid, via a one-pot multicomponent reaction. The subsequent step is the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of (R,S)-3-amino-3-(1-naphthyl)propionic acid

This procedure is adapted from a general one-pot synthesis of 3-amino-3-arylpropionic acids. The reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent.

Materials:

-

1-Naphthaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol

Procedure:

-

A mixture of 1-naphthaldehyde, malonic acid, and ammonium acetate is prepared in absolute ethanol.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then diethyl ether.

-

The final product is dried under vacuum to yield (R,S)-3-amino-3-(1-naphthyl)propionic acid as a solid.

Synthesis of this compound

This protocol describes the standard procedure for the N-terminal Fmoc protection of a β-amino acid using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

-

(R,S)-3-amino-3-(1-naphthyl)propionic acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

10% Aqueous Sodium Carbonate Solution

-

1,4-Dioxane

-

Ethyl Acetate

-

1 M Hydrochloric Acid

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

(R,S)-3-amino-3-(1-naphthyl)propionic acid is dissolved in a 10% aqueous sodium carbonate solution.

-

The solution is cooled in an ice bath.

-

A solution of Fmoc-OSu in 1,4-dioxane is added dropwise to the cooled amino acid solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu.

-

The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with 1 M hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and purification methods.

Table 1: Reagents and Conditions for the Synthesis of (R,S)-3-amino-3-(1-naphthyl)propionic acid

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1-Naphthaldehyde | 1.0 | Ethanol | Reflux | 4 - 6 | 60 - 75 |

| Malonic Acid | 1.2 | ||||

| Ammonium Acetate | 2.0 |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| (R,S)-3-amino-3-(1-naphthyl)propionic acid | 1.0 | 10% aq. Na2CO3 / Dioxane | 0 to RT | 4 - 8 | 80 - 90 |

| Fmoc-OSu | 1.05 |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.49 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

| Storage Conditions | 2-8 °C |

Logical Relationships in the Synthetic Process

The synthesis follows a logical progression from simple starting materials to the final protected amino acid. The one-pot reaction for the β-amino acid core is an efficient method that avoids the isolation of intermediates. The subsequent Fmoc protection is a standard and high-yielding reaction, crucial for the application of this building block in solid-phase peptide synthesis. The base-lability of the Fmoc group allows for its selective removal during peptide synthesis without affecting acid-labile side-chain protecting groups.

Figure 2: Logical flow of the synthesis, highlighting key stages and outcomes.

References

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Protected Naphthylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-protected naphthylpropionic acid derivatives. These compounds are crucial building blocks in modern peptide synthesis, offering unique characteristics that enhance the therapeutic potential of peptide-based drugs.

Introduction to Fmoc-Protected Naphthylpropionic Acid

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its base-lability which allows for mild deprotection conditions. When coupled with a naphthylpropionic acid moiety, it creates a unique amino acid derivative with enhanced hydrophobic and aromatic properties. The bulky naphthyl group can significantly influence the conformation, stability, and binding interactions of the resulting peptides.[1][2] These characteristics make Fmoc-protected naphthylpropionic acids valuable tools in the design of novel therapeutics, particularly in the fields of oncology, neurology, and antimicrobial research.[2][3]

Physicochemical Properties

The physicochemical properties of Fmoc-protected naphthylpropionic acid can vary depending on the stereochemistry and the position of the naphthyl group attachment (1-naphthyl or 2-naphthyl). The following tables summarize the key properties for several common isomers.

Table 1: Physicochemical Properties of Fmoc-Protected 3-Amino-3-(1-naphthyl)propionic Acid Isomers

| Property | Fmoc-(S)-3-amino-3-(1-naphthyl)propionic acid | Fmoc-(R)-3-amino-3-(1-naphthyl)propionic acid | Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid |

| Synonyms | Fmoc-L-β-Ala-(1-naphthyl)-OH | Fmoc-D-β-Ala-(1-naphthyl)-OH | Fmoc-DL-β-Ala-(1-naphthyl)-OH |

| CAS Number | 507472-10-8 | 511272-47-2 | 269078-77-5 |

| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.49 g/mol | 437.49 g/mol | 437.5 g/mol |

| Appearance | White to off-white powder | White solid | White powder |

| Melting Point | 202 - 208 °C | Not available | Not available |

| Optical Rotation | [a]D20 = 31 ± 2º (c=1 in DMF) | [a]D20 = -30 ± 1° (c=1 in DMF) | Not applicable |

| Purity | ≥ 99% (HPLC) | ≥ 99.5% (Chiral HPLC) | ≥ 98% (HPLC) |

| Storage | 0 - 8 °C | 0 - 8 °C | 0 - 8 °C |

Table 2: Physicochemical Properties of Fmoc-Protected 3-Amino-3-(2-naphthyl)propionic Acid Isomers

| Property | Fmoc-(S)-3-amino-3-(2-naphthyl)propionic acid (Fmoc-L-2-Nal-OH) | Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid (Fmoc-D-2-Nal-OH) | Fmoc-(R,S)-3-amino-3-(2-naphthyl)propionic acid |

| Synonyms | Fmoc-L-Ala(2-naphthyl)-OH | Fmoc-D-β-Ala-(2-naphthyl)-OH | Fmoc-DL-β-Ala-(2-naphthyl)-OH |

| CAS Number | 112883-43-9 | 511272-48-3 | 269078-81-1 |

| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.5 g/mol | 437.49 g/mol | 437.49 g/mol |

| Appearance | White powder | White solid | White powder |

| Melting Point | 157 - 168 °C | 187 - 193 °C | Not available |

| Optical Rotation | [a]D25 = -15 ± 2º (c=1 in DMF) | [a]D25 = +38 ± 2º (c=1 in DMF) | Not applicable |

| Purity | ≥ 99.5% (Chiral HPLC) | ≥ 98% (HPLC) | ≥ 97% (HPLC) |

| Storage | 0 - 8 °C | 0 - 8 °C | 0 - 8 °C |

Solubility: Generally, these compounds are slightly soluble in water but show good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.[9]

Experimental Protocols

General Protocol for Fmoc Protection of Naphthylpropionic Acid

This protocol is a general procedure for the synthesis of Fmoc-protected amino acids and can be adapted for naphthylpropionic acid.[4][10]

Materials:

-

Naphthylpropionic acid (or its amino-functionalized derivative)

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Dioxane or acetone

-

Diethyl ether

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the naphthylpropionic acid derivative in an aqueous solution of 10% sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc Reagent: While stirring vigorously at 0-5 °C, slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2 with 2N HCl.

-

Extraction: Extract the precipitated product with ethyl acetate or dichloromethane.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Naphthylpropionic Acid

This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-protected naphthylpropionic acid derivative.[6][11]

Materials:

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

Fmoc-protected amino acids, including Fmoc-naphthylpropionic acid

-

Coupling reagents (e.g., HBTU, HATU, HOBt)

-

Activator base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and an activator base.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling of Fmoc-Naphthylpropionic Acid:

-

Pre-activate the Fmoc-naphthylpropionic acid with a coupling reagent (e.g., HBTU) and an activator base (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Wash and Repeat: Wash the resin with DMF. Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group after the final coupling step.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Mechanisms of Action

Fmoc-protected naphthylpropionic acids are primarily used to synthesize peptides with enhanced biological properties. The incorporation of the naphthylalanine moiety can lead to:

-

Increased Hydrophobicity: The bulky and nonpolar naphthyl group increases the overall hydrophobicity of the peptide, which can enhance its interaction with cell membranes and hydrophobic pockets of target proteins.[9]

-

Enhanced Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

-

Improved Binding Affinity: The aromatic naphthyl group can participate in π-π stacking and hydrophobic interactions with biological targets, potentially increasing binding affinity and specificity.[12]

Antimicrobial and Cell-Penetrating Peptides

A significant application of these derivatives is in the development of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). The enhanced hydrophobicity and membrane-destabilizing potential of naphthylalanine-containing peptides are key to their function.

The mechanism for cell penetration is thought to involve initial electrostatic interactions between the cationic peptide and the anionic components of the cell membrane, followed by insertion of the hydrophobic naphthyl groups into the lipid bilayer.[13] This can lead to direct translocation across the membrane or trigger endocytic uptake pathways.[14][15]

Conclusion

Fmoc-protected naphthylpropionic acids are versatile and powerful building blocks for the synthesis of peptides with enhanced therapeutic properties. Their unique physicochemical characteristics, particularly the hydrophobicity and aromaticity conferred by the naphthyl group, enable the development of peptides with improved stability, membrane interaction, and biological activity. This guide provides essential data and protocols to support researchers in leveraging these valuable compounds for the advancement of peptide-based drug discovery and development.

References

- 1. Boosting salt resistance of short antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. nbinno.com [nbinno.com]

- 8. tandfonline.com [tandfonline.com]

- 9. lifetein.com [lifetein.com]

- 10. chempep.com [chempep.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide on Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a key building block in modern peptide synthesis and drug discovery. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and its role in developing bioactive peptides with therapeutic potential.

Core Compound Data

This compound is a non-natural amino acid derivative widely utilized for the synthesis of peptidomimetics and specialty peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. The naphthyl group introduces a bulky, hydrophobic side chain, which can significantly influence the resulting peptide's conformation, stability, and biological activity.

| Property | Value | Citations |

| Molecular Weight | ~437.5 g/mol | [1][2] |

| Molecular Formula | C₂₈H₂₃NO₄ | [1][2] |

| CAS Number | 269078-77-5 | [1] |

| Appearance | White to off-white powder/solid | N/A |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1][3][4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-SPPS.[1][3][4] This methodology allows for the stepwise construction of a peptide chain on a solid resin support. The unique properties of this amino acid derivative, particularly the naphthyl side chain, are leveraged to enhance the characteristics of the final peptide, such as increasing hydrophobic interactions which can be crucial for binding to biological targets.[1]

General Experimental Protocol for SPPS using this compound

While specific protocols vary depending on the target peptide sequence, a general workflow for incorporating this amino acid into a peptide chain via automated or manual SPPS is outlined below.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.[5][6]

3. Amino Acid Coupling:

-

Activate the carboxyl group of this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin to form a new peptide bond.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[5]

4. Washing:

-

Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Repeat Cycle:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[6]

7. Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[7]

Below is a Graphviz diagram illustrating the general workflow of Fmoc-SPPS.

Role in Drug Development and Biological Activity

The incorporation of 3-amino-3-(1-naphthyl)propionic acid into peptide sequences is a strategy employed in drug discovery to develop peptidomimetics with enhanced therapeutic properties.[8][9] The naphthyl group can contribute to increased stability against proteolytic degradation and improved membrane permeability. Peptides containing this and similar non-natural amino acids are being investigated for various therapeutic applications, including as anticancer and antimicrobial agents.[4][10][11]

Antimicrobial and Anticancer Peptides

Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is implicated in numerous diseases.[8][9] Peptides and peptidomimetics are valuable tools for inhibiting or stabilizing PPIs.[14] The defined secondary structures that can be induced or stabilized by non-natural amino acids, such as 3-amino-3-(1-naphthyl)propionic acid, can mimic the binding epitopes of one of the protein partners, thereby disrupting the interaction. The bulky naphthyl group can serve as a hydrophobic anchor, fitting into corresponding pockets at the protein-protein interface.

The following diagram illustrates a conceptual mechanism of action for a peptide containing 3-amino-3-(1-naphthyl)propionic acid as a PPI inhibitor.

Conclusion

This compound is a valuable synthetic building block for the creation of novel peptides and peptidomimetics. Its incorporation into peptide sequences via Fmoc-SPPS allows for the modulation of hydrophobicity, conformational stability, and biological activity. This makes it a compound of significant interest for researchers in the fields of peptide chemistry, drug discovery, and materials science, with potential applications in the development of new antimicrobial, anticancer, and protein-protein interaction-modulating therapeutics. Further research into specific peptide sequences containing this residue is warranted to fully elucidate its potential in various therapeutic areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tailoring peptidomimetics for targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cationic antimicrobial peptides: potential templates for anticancer agents [frontiersin.org]

- 11. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Peptides: Status and Future Prospects [mdpi.com]

- 13. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a key building block in peptide synthesis and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates from the known behavior of structurally similar Fmoc-protected amino acids and provides detailed experimental protocols for determining its solubility in a laboratory setting.

Physicochemical Properties

This compound is a synthetic amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This bulky, hydrophobic protecting group, combined with the naphthyl moiety, significantly influences the molecule's solubility profile.

| Property | Value |

| Chemical Formula | C₂₈H₂₃NO₄[1][2][3][4] |

| Molecular Weight | 437.49 g/mol [1][2] |

| Appearance | White to off-white powder[2][3][5][6] |

| Storage Temperature | 0-8°C[1][3][5][6] |

Qualitative Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency and the purity of the final peptide. Inadequate solubility can lead to challenges in reaction kinetics and the potential for incomplete reactions.

Based on the general characteristics of Fmoc-amino acids, this compound is expected to exhibit good solubility in polar aprotic solvents commonly employed in peptide synthesis. The large, nonpolar Fmoc and naphthyl groups contribute to its hydrophobicity, limiting its solubility in aqueous solutions.

Table 1: General Solubility of this compound in Common Organic Solvents

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | High | A standard and effective solvent for SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | High | Often used as an alternative to DMF, particularly for difficult couplings. |

| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving many Fmoc-amino acids.[7] |

| Dichloromethane (DCM) | Moderate to High | A common solvent for peptide synthesis and purification steps.[7] |

| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in combination with other solvents.[8] |

| Methanol | Moderate to Low | Solubility is expected to be lower than in polar aprotic solvents.[7] |

| Acetonitrile | Moderate to Low | Often used in purification (HPLC) but may not be the primary solvent for synthesis. |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc and naphthyl groups significantly limits solubility.[8] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Utilize a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

Detect the this compound peak by UV absorbance, typically at 265 nm or 301 nm.

-

-

Quantification:

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

References

A Technical Guide to the Spectroscopic Characterization of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid (Molecular Formula: C₂₈H₂₃NO₄, Molecular Weight: 437.5 g/mol ).[1][2] Due to the proprietary nature of specific batch data, this document serves as a template, presenting the expected data formats and detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to assist researchers in acquiring and interpreting their own data for this compound.

Introduction

This compound is a valuable building block in peptide synthesis and drug development.[2][3][4] The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of amino acids in solid-phase peptide synthesis.[2] The naphthyl group introduces unique hydrophobic and aromatic properties into peptides, potentially enhancing their stability, binding affinity, and therapeutic efficacy. Accurate spectroscopic characterization is a critical step in ensuring the identity, purity, and structural integrity of this compound before its use in further applications.

Spectroscopic Data Presentation

The following tables are presented as templates for the systematic recording of spectroscopic data. Researchers should populate these tables with their experimentally obtained values.

Table 1: ¹H NMR Spectroscopic Data (Template)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| e.g., 7.80-7.20 | m | - | 11H | Aromatic-H (Fmoc, Naphthyl) |

| e.g., 5.50 | q | 7.1 | 1H | CH-N |

| e.g., 4.40 | d | 6.5 | 2H | Fmoc-CH₂ |

| e.g., 4.25 | t | 6.5 | 1H | Fmoc-CH |

| e.g., 2.90 | d | 7.1 | 2H | CH₂-COOH |

Table 2: ¹³C NMR Spectroscopic Data (Template)

| Chemical Shift (δ) ppm | Assignment |

| e.g., 175.0 | C=O (Carboxylic Acid) |

| e.g., 156.5 | C=O (Fmoc) |

| e.g., 144.0-120.0 | Aromatic-C (Fmoc, Naphthyl) |

| e.g., 67.5 | Fmoc-CH₂ |

| e.g., 55.0 | CH-N |

| e.g., 47.0 | Fmoc-CH |

| e.g., 40.0 | CH₂-COOH |

Table 3: FT-IR Spectroscopic Data (Template)

| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Assignment |

| e.g., 3300-2500 | br | O-H stretch (Carboxylic Acid) |

| e.g., 3310 | m | N-H stretch (Amide) |

| e.g., 1715 | s | C=O stretch (Carboxylic Acid) |

| e.g., 1695 | s | C=O stretch (Fmoc, Amide) |

| e.g., 1600, 1480 | m | C=C stretch (Aromatic) |

| e.g., 1250 | s | C-O stretch |

Table 4: Mass Spectrometry Data (Template)

| m/z | Ion Type |

| e.g., 438.5 | [M+H]⁺ |

| e.g., 460.5 | [M+Na]⁺ |

| e.g., 436.5 | [M-H]⁻ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, confirming its structure.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[5]

-

Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts for all signals.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Sample Preparation: As the compound is a solid powder, it can be analyzed directly.[2][3] Place a small amount of the powder onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, H₂O).

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-650 cm⁻¹.[6]

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C=C).[7]

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound and to study its fragmentation patterns for further structural confirmation.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]

-

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use ESI in both positive and negative ion modes to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

-

Data Analysis: Identify the peak corresponding to the molecular ion and compare its m/z value with the calculated molecular weight of the compound.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scirp.org [scirp.org]

- 7. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Role of Naphthyl-Substituted β-Amino Acids in Medicinal Chemistry: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, naphthyl-substituted β-amino acids have garnered significant attention due to their unique structural and physicochemical properties. The bulky, hydrophobic naphthyl group can profoundly influence peptide secondary structure, enhance resistance to enzymatic degradation, and provide novel interaction motifs for targeting proteins and other biological macromolecules. This technical guide provides a comprehensive literature review on the synthesis, biological activities, and therapeutic potential of naphthyl-substituted β-amino acids, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Synthesis of Naphthyl-Substituted β-Amino Acids

The synthesis of naphthyl-substituted β-amino acids can be achieved through various organic methodologies. A prevalent approach involves the use of multicomponent reactions, such as the Betti reaction, which offers a straightforward, one-pot synthesis of aminobenzylnaphthols, key precursors to these amino acids. Another significant method is the palladium-catalyzed C-H activation, allowing for the direct arylation of β-amino acid precursors.

Biological Applications and Quantitative Data

The incorporation of naphthyl-substituted β-amino acids into peptides and other small molecules has led to the development of compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Peptides incorporating β-naphthylalanine have demonstrated potent activity against a spectrum of bacterial and fungal pathogens. The bulky naphthyl group is thought to enhance membrane permeabilization, a key mechanism of action for many antimicrobial peptides.[1]

| Peptide/Compound | Target Organism | MIC (μg/mL) | Reference |

| S1-Nal | E. faecium | 64 | [1] |

| S1-Nal | A. baumannii | 8 | [1] |

| S1-Nal | E. coli | 32 | [1] |

| S1-Nal-Nal | E. faecium | 32 | [1] |

| S1-Nal-Nal | A. baumannii BCRC 14B0091 | 2 | [1] |

| S1-Nal-Nal | A. baumannii BCRC 14B0100 | 4 | [1] |

| S1-Nal-Nal | A. baumannii BCRC 14B0097 | 8 | [1] |

| S1-Nal-Nal | E. coli | 16 | [1] |

| KWWK-Nal-Nal | Gram-positive/negative bacteria | 1.6 (at 100 mM NaCl) | [2] |

| D-Nal-Pac-525 | Fluconazole-resistant fungi | 4-8 | [3] |

Anticancer Activity

The unique membrane-disrupting properties of peptides containing β-naphthylalanine have also been exploited for their anticancer potential. These peptides can selectively target and lyse cancer cells, which often display altered membrane compositions compared to healthy cells.[4]

| Peptide | Cancer Cell Line | IC50 (μM) | Reference |

| K4R2-Nal2-S1 | Human lung tumor (in vivo) | Significant inhibition | [4] |

Enzyme Inhibition

Naphthyl-substituted compounds have been investigated as inhibitors of various enzymes. The large aromatic surface of the naphthyl group can facilitate strong π–π stacking interactions within the active sites of target enzymes.

| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |

| Compound 17 | Butyrylcholinesterase (BChE) | 77.02 | 9.08 ± 3.51 | Competitive | [5] |

| Compound 18 | Butyrylcholinesterase (BChE) | 93.67 | 5.49 ± 0.33 | Competitive | [5] |

| 2a | Acetylcholinesterase (AChE) | 2.3 | 1.2 | Competitive | [6] |

| 2c | β-Secretase | 6.7 | - | - | [6] |

| 3b | β-Secretase | 10.1 | - | - | [6] |

Experimental Protocols

Synthesis of Aminobenzylnaphthols via Betti Reaction

This protocol describes a general, solvent-free synthesis of aminobenzylnaphthols.[2]

Materials:

-

2-Naphthol

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amino acid methyl ester (e.g., methyl (S)-phenylalaninate)

Procedure:

-

In a round-bottom flask, combine 2-naphthol (1 mmol), the aromatic aldehyde (1 mmol), and the amino acid methyl ester (1 mmol).

-

Heat the mixture at 60°C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing β-Naphthylalanine

This protocol outlines the general steps for incorporating Fmoc-protected β-naphthylalanine into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-protected amino acids (including Fmoc-β-naphthylalanine)

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)

Workflow:

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-β-naphthylalanine) using a coupling reagent and a base. Add this activated amino acid to the resin to form a new peptide bond.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Then, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

-

Purification and Analysis: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

Signaling Pathways

While the precise signaling pathways directly modulated by naphthyl-substituted β-amino acids are still under active investigation, their biological effects, particularly in inducing cancer cell death, suggest the involvement of key cellular processes such as apoptosis. Furthermore, as amino acids are known to be crucial regulators of cellular metabolism and growth through pathways like mTOR, and can act as ligands for G-protein coupled receptors (GPCRs), it is plausible that naphthyl-substituted β-amino acids could influence these signaling cascades.

Apoptosis Signaling Pathway

Several studies have shown that peptides containing β-naphthylalanine can induce apoptosis in cancer cells.[4] The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly responsive to amino acid availability. While direct modulation by naphthyl-substituted β-amino acids has not been extensively documented, their structural similarity to natural amino acids suggests a potential for interaction with the upstream components of this pathway.

Caption: An overview of the amino acid-sensing mTORC1 signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that respond to a diverse range of extracellular stimuli, including amino acids and peptides. The incorporation of naphthyl-substituted β-amino acids into peptide ligands could modulate their binding affinity and selectivity for specific GPCRs, thereby influencing downstream signaling.[7]

Caption: A general schematic of G-protein coupled receptor (GPCR) signaling.

Conclusion

Naphthyl-substituted β-amino acids represent a valuable class of building blocks for the design of novel therapeutic agents and research tools. Their incorporation into peptides and small molecules can confer enhanced biological activity, improved metabolic stability, and novel mechanisms of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to explore the full potential of these unique chemical entities. Future research will likely focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds, further expanding their applications in drug discovery and development.

References

- 1. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]

- 2. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased potency of a novel D-beta-naphthylalanine-substituted antimicrobial peptide against fluconazole-resistant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enkephalin analogues containing beta-naphthylalanine at the fourth position - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, essential molecules in biological research and therapeutic development, has been revolutionized by the advent of solid-phase peptide synthesis (SPPS). Central to the success and widespread adoption of this methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its base-lability, have established Fmoc-based chemistry as the gold standard for the efficient and reliable assembly of peptide chains.[1][2][3] This technical guide provides a comprehensive examination of the pivotal role of the Fmoc protecting group in peptide synthesis, detailing its chemical principles, experimental protocols, and practical considerations for laboratory and industrial applications.

The Chemical Foundation of Fmoc-Based Solid-Phase Peptide Synthesis

The Fmoc group is a temporary protecting group for the α-amino group of amino acids.[2][4] Its defining characteristic is its stability under acidic conditions and its rapid cleavage under mild basic conditions, a property that forms the basis of the orthogonal Fmoc/tBu protection strategy.[1][2] This strategy allows for the selective deprotection of the N-terminal Fmoc group without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]

The structure of the Fmoc group, with its fluorenyl ring system, is key to its function.[1][] The introduction of the Fmoc group to an amino acid is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][6][7]

The removal of the Fmoc group, or deprotection, is a critical step in the cyclical process of peptide chain elongation.[8][9] This is typically accomplished using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][9][10] The deprotection proceeds via a β-elimination mechanism.[3][8][9]

The Cyclical Workflow of Fmoc-SPPS

Fmoc-based SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain anchored to a solid support, typically a resin.[3][10][11] Each cycle consists of three main steps: deprotection, washing, and coupling.[12]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is crucial for the successful synthesis of the target peptide. The following tables summarize key quantitative parameters for standard Fmoc-SPPS protocols.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Reaction Time | Notes |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-15 min[13] | Standard and highly effective.[13] Can be regulated.[13] |

| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min[13] | Similar efficiency to piperidine; not a controlled substance.[13] |

| DBU/Piperidine | 2% DBU, 2-5% Piperidine | DMF or NMP | 2 x 5-10 min[13] | Faster deprotection, useful for hindered sequences.[13] |

Table 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

| Parameter | Value |

| Wavelength for Absorbance Measurement | ~301 nm[8][9] |

| Chromophore | Dibenzofulvene (DBF)-piperidine adduct[8] |

| Molar Extinction Coefficient (ε) in DMF | ~7800 M⁻¹cm⁻¹ |

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[9][13]

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[13]

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[13]

-

Drain: Drain the deprotection solution.[13]

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[13]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[9]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

-

Sample Collection: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[13]

-

Dilution: Dilute the collected solution to the mark with DMF.[13]

-

Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank.[9]

-

Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Protocol 3: Peptide Cleavage from the Resin and Final Deprotection

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.[2]

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[2]

-

Drying: Dry the peptide pellet under vacuum.[2]

Advantages of the Fmoc Strategy

The Fmoc protection strategy offers several significant advantages over the older tert-butyloxycarbonyl (Boc) methodology, which has led to its widespread adoption.[2][14][]

-

Mild Deprotection Conditions: The use of a weak base for deprotection avoids the repeated use of strong acids required in Boc chemistry, which can degrade acid-sensitive peptide sequences and resins.[1][14]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection.[1]

-

Compatibility: Fmoc chemistry is compatible with a wide range of amino acids, including those with post-translational modifications like phosphorylation and glycosylation.[14]

-

Automation and Monitoring: The deprotection reaction can be easily monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct, which is well-suited for automated peptide synthesizers.[2][8][]

Potential Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.

-

Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[13][16] It can be minimized by using optimized coupling reagents or by protecting the backbone amide of the aspartic acid residue.

-

Diketopiperazine (DKP) Formation: This side reaction can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[13][16] It is more prevalent when proline is one of the first two amino acids.[16]

-

Racemization: The activation of the carboxyl group during coupling can lead to racemization, especially for certain amino acids like histidine and cysteine.[17] The choice of coupling reagents and conditions can help to suppress this.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[14][18] The amenability of Fmoc chemistry to automation and real-time monitoring has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[2] A thorough understanding of the principles and protocols outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to leverage the power of Fmoc-based peptide synthesis.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. One moment, please... [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. peptide.com [peptide.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. luxembourg-bio.com [luxembourg-bio.com]

Unlocking New Therapeutic Avenues: An In-depth Technical Guide to the Potential Applications of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutics has led to a significant focus on peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced pharmacological properties. A key strategy in the design of potent and stable peptidomimetics is the incorporation of unnatural amino acids. This technical guide delves into the potential applications of one such building block, Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, in the field of drug discovery. By introducing a conformationally constrained β-amino acid scaffold coupled with a bulky, hydrophobic naphthyl moiety, this compound offers a unique tool to modulate the biological activity, metabolic stability, and pharmacokinetic profile of peptide-based drug candidates. This document will explore its role in peptide synthesis, its potential impact on peptide structure and function, and its prospective applications in key therapeutic areas such as oncology and neurology, supported by available data on structurally related compounds.

Introduction: The Role of Unnatural Amino Acids in Peptidomimetics

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and a lack of receptor selectivity. Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain or enhance biological activity while improving drug-like properties.

The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. These tailored building blocks can confer a range of desirable attributes:

-

Enhanced Proteolytic Stability: Modification of the peptide backbone, such as the introduction of β-amino acids, can render the resulting peptidomimetic resistant to degradation by proteases.

-

Conformational Rigidity: Constraining the peptide's conformational freedom can lock it into a bioactive conformation, leading to increased receptor affinity and selectivity.

-

Modulation of Physicochemical Properties: The introduction of specific side chains can fine-tune properties like hydrophobicity, solubility, and membrane permeability.

This compound is a prime example of a building block designed to leverage these principles. It combines three key features: the Fmoc protecting group for seamless integration into solid-phase peptide synthesis (SPPS), a β-amino acid backbone for increased stability, and a naphthyl group to enhance hydrophobic interactions and potentially influence biological activity.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective application in peptide synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₃NO₄ | [1][2] |

| Molecular Weight | 437.5 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 98% (HPLC) | [4] |

| CAS Number | 269078-77-5 | [1][2][4] |

Synthesis and Incorporation into Peptides

This compound is designed for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino terminus, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

General Experimental Protocol for Peptide Synthesis using Fmoc-SPPS

The following protocol outlines the general steps for incorporating this compound into a peptide sequence. Specific reaction times and reagents may need to be optimized based on the specific peptide sequence.

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the N-terminal amino acid of the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-amino acid (including this compound) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final peptide is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Experimental Workflow Diagram

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Potential Applications in Drug Discovery

The unique structural features of this compound suggest its utility in several therapeutic areas, primarily by enhancing the properties of bioactive peptides. While direct evidence for this specific β-amino acid is limited in published literature, strong inferences can be drawn from studies on the closely related α-amino acid, β-naphthylalanine.

Antimicrobial Peptides

The emergence of multidrug-resistant bacteria is a critical global health threat, driving the search for novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics. The incorporation of β-naphthylalanine has been shown to significantly enhance the efficacy of AMPs.

Key Findings from Studies on β-Naphthylalanine-Containing Peptides:

-

Enhanced Antibacterial Activity: The addition of β-naphthylalanine to the C-terminus of the short antimicrobial peptide S1 (S1-Nal and S1-Nal-Nal) resulted in enhanced activity against various bacterial strains, including E. faecium, A. baumannii, and E. coli[5].

-

Increased Membrane Permeabilization: The naphthyl group is believed to help these peptides penetrate deeper into the bacterial membrane, leading to more efficient membrane disruption[5][6].

-

Improved Salt Resistance and Serum Stability: End-tagging with β-naphthylalanine has been shown to boost the salt resistance and serum stability of short AMPs, which are crucial properties for in vivo applications[6].

Quantitative Data on Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the S1 peptide and its β-naphthylalanine-tagged analogs against various bacterial strains.

| Peptide | E. faecium MIC (µg/mL) | A. baumannii BCRC 14B0091 MIC (µg/mL) | E. coli BCRC 13B0198 MIC (µg/mL) | Reference |

| S1 | >64 | >64 | >64 | [5] |

| S1-Nal | 64 | 8 | 32 | [5] |

| S1-Nal-Nal | 32 | 2 | 16 | [5] |

These findings strongly suggest that incorporating this compound into peptide sequences could be a valuable strategy for developing novel and potent antimicrobial agents with improved pharmacokinetic profiles.

Anticancer Peptides

The development of targeted cancer therapies with reduced side effects is a major goal in oncology. Anticancer peptides (ACPs) that selectively target and kill cancer cells are a promising therapeutic modality. The incorporation of β-naphthylalanine has also demonstrated significant potential in enhancing the anticancer properties of peptides.

Key Findings from Studies on β-Naphthylalanine-Containing Peptides:

-

Enhanced Anticancer Activity: The addition of β-naphthylalanine residues to the antimicrobial peptide S1 resulted in peptides (Nal2-S1, K4R2-Nal2-S1, and K6-Nal2-S1) with effective activity against various human cancer cell lines[7].

-

Increased Cancer Cell Selectivity: The modified peptides showed preferential binding to cancer cells over normal cells, potentially by interacting with the negatively charged molecules on the cancer cell surface[7].

-

Induction of Apoptosis: Fluorescence microscopy indicated that a FITC-labeled version of the modified peptide K4R2-Nal2-S1 preferentially binds to cancer cells and induces apoptotic cell death[7].

-

In Vivo Efficacy: In a xenograft mouse model of human lung tumor, treatment with K4R2-Nal2-S1 resulted in a significant inhibition of tumor growth[7].

Quantitative Data on Anticancer Activity:

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of β-naphthylalanine-containing peptides against various cancer cell lines.

| Peptide | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| Nal2-S1 | 25 | 25 | 50 | [7] |

| K4R2-Nal2-S1 | 12.5 | 12.5 | 25 | [7] |

| K6-Nal2-S1 | 12.5 | 25 | 25 | [7] |

These results highlight the potential of using this compound to design potent and selective anticancer peptides.

Neurological Disorders

Peptides play crucial roles as neurotransmitters and neuromodulators in the central nervous system. Peptidomimetics are being explored for the treatment of various neurological disorders. The introduction of the naphthyl group can enhance the ability of peptides to cross the blood-brain barrier and interact with specific receptors in the brain. While specific data for peptides containing this compound in neurological applications is not yet available, the general principles of peptidomimetic design suggest its potential in this area[4][8][9][10].

Conformational Effects and Structure-Activity Relationships

The incorporation of a β-amino acid with a bulky naphthyl side chain is expected to have a significant impact on the conformational preferences of a peptide.

-

Induction of Secondary Structures: The constrained backbone of the β-amino acid and the steric bulk of the naphthyl group can induce and stabilize specific secondary structures, such as β-turns and helices[11]. This is critical for pre-organizing the peptide into a conformation that is optimal for receptor binding.

-

Hydrophobic Interactions: The large, aromatic surface area of the naphthyl group can participate in strong hydrophobic and π-π stacking interactions with biological targets, thereby increasing binding affinity[3][12][13].

-

Structure-Activity Relationship (SAR): The position and stereochemistry of the 3-amino-3-(1-naphthyl)propionic acid residue within a peptide sequence will be critical determinants of its biological activity. Systematic substitution at different positions can be used to probe the SAR and optimize the peptide's potency and selectivity.

Logical Relationship of Structural Features to Biological Activity

Caption: The structural features of the amino acid contribute to enhanced biological activity.

Potential Signaling Pathways

While specific signaling pathways modulated by peptides containing this compound have not been elucidated, based on the demonstrated antimicrobial and anticancer activities of related compounds, we can hypothesize potential mechanisms of action.

Proposed Mechanism for Antimicrobial and Anticancer Activity

Many cationic antimicrobial and anticancer peptides exert their effects by disrupting the cell membrane of pathogens and cancer cells, which are typically enriched in negatively charged phospholipids.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]

- 6. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]